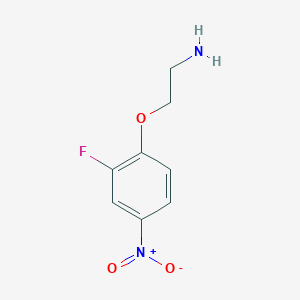

Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate

Übersicht

Beschreibung

“Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other a nitrogen atom . The compound also contains a 2-chlorophenyl group and a carboxylate ester group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions with various reagents . For example, ketamine, a related compound, is synthesized in five steps starting from cyclohexanone and 2-chlorophenyl magnesium bromide .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound is not available .

Chemical Reactions Analysis

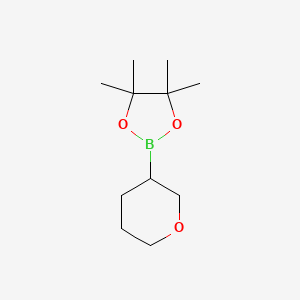

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is reacted. For example, protodeboronation of alkyl boronic esters is a reaction that has been reported for similar compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate is related to compounds used as precursors for synthesizing various isoxazole-fused heterocycles. For instance, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate, has been investigated in detail (Roy, Rajaraman, & Batra, 2004).

Structural Studies

- The structural characterization of compounds similar to this compound has been conducted. For example, a study on the X-ray diffraction data of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate provides insights into the molecular structure and crystallization of such compounds (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).

Biological Applications

- Derivatives of this compound have been explored for their potential in biological applications. For instance, a study on the biological evaluation of thiazoles targeting flavivirus envelope proteins included analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, demonstrating significant antiviral activity (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Antimicrobial and Anticancer Potential

- Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, structurally related to this compound, have shown promising antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Wirkmechanismus

Target of action

Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.

Mode of action

The compound’s interaction with its targets would depend on its chemical structure. For example, it might inhibit an enzyme’s activity, bind to a receptor and activate or block it, or intercalate into DNA and disrupt its function .

Biochemical pathways

The affected pathways would depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and have downstream effects on the cells’ metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could affect how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and its targets. For example, if the compound inhibits a key enzyme, it could lead to cell death. If it activates a receptor, it could trigger a cellular response .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-4-2-3-5-8(7)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXFDJXPWWDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668550 | |

| Record name | Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

682352-78-9 | |

| Record name | Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)

![1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1451543.png)

![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)

![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)

![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)